molecular formula C10H7NO2 B515781 1-Nitronaphthalene CAS No. 27254-36-0

1-Nitronaphthalene

Cat. No. B515781
CAS RN: 27254-36-0
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Patent
US04770818

Procedure details

The starting 5-nitro-1,4,4a,9a-tetrahydroanthraquinone of formula II is known and can be prepared e.g. by Diels-Alder reaction of butadiene with 5-nitro-1,4-naphthoquinone. 5-Nitro-1,4-naphthoquinone can in turn be obtained e.g. by electrolytic oxidation of 1-nitronaphthalene or by nitration of 1,4-naphthoquinone.
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:19])[CH:7]1[CH:12]([C:13]2=[O:18])CC=CC1)([O-:3])=[O:2].C=CC=C.[N+:24]([C:27]1[CH:36]=[CH:35][CH:34]=[C:33]2[C:28]=1[C:29](=O)[CH:30]=[CH:31][C:32]2=O)([O-:26])=[O:25]>>[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:19])[CH:7]=[CH:12][C:13]2=[O:18])([O-:3])=[O:2].[N+:24]([C:27]1[C:28]2[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:34]=[CH:35][CH:36]=1)([O-:26])=[O:25]

Inputs

Step One
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C3CC=CCC3C(C2=CC=C1)=O)=O
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared e.g.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04770818

Procedure details

The starting 5-nitro-1,4,4a,9a-tetrahydroanthraquinone of formula II is known and can be prepared e.g. by Diels-Alder reaction of butadiene with 5-nitro-1,4-naphthoquinone. 5-Nitro-1,4-naphthoquinone can in turn be obtained e.g. by electrolytic oxidation of 1-nitronaphthalene or by nitration of 1,4-naphthoquinone.
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:19])[CH:7]1[CH:12]([C:13]2=[O:18])CC=CC1)([O-:3])=[O:2].C=CC=C.[N+:24]([C:27]1[CH:36]=[CH:35][CH:34]=[C:33]2[C:28]=1[C:29](=O)[CH:30]=[CH:31][C:32]2=O)([O-:26])=[O:25]>>[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:19])[CH:7]=[CH:12][C:13]2=[O:18])([O-:3])=[O:2].[N+:24]([C:27]1[C:28]2[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:34]=[CH:35][CH:36]=1)([O-:26])=[O:25]

Inputs

Step One
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C3CC=CCC3C(C2=CC=C1)=O)=O
Step Two
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared e.g.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.